2-(2,4-Diethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,4-Diethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is an organic compound with a complex structure that includes a quinoline core substituted with diethoxyphenyl and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Diethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Diethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium catalysts for cross-coupling reactions.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Various substituted quinoline derivatives.
Scientific Research Applications
2-(2,4-Diethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials due to its unique electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 2-(2,4-Diethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways.
Pathways Involved: It can affect pathways related to inflammation, cell proliferation, and apoptosis, making it a candidate for anti-inflammatory and anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
2,4-Diethoxyphenylboronic acid: Shares the diethoxyphenyl group but differs in its boronic acid functionality.
N-2,4-Dimethoxyphenyl dithiolopyrrolone derivatives: These compounds have similar aromatic substitutions and are studied for their antibacterial properties.
Uniqueness
2-(2,4-Diethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct electronic and steric properties. This uniqueness makes it valuable in diverse applications, from drug development to materials science.
Properties
Molecular Formula |
C22H23NO4 |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-(2,4-diethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
InChI |
InChI=1S/C22H23NO4/c1-5-26-15-7-8-16(20(11-15)27-6-2)19-12-18(22(24)25)17-10-13(3)9-14(4)21(17)23-19/h7-12H,5-6H2,1-4H3,(H,24,25) |
InChI Key |
FYBKEUMHOZVPJP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.